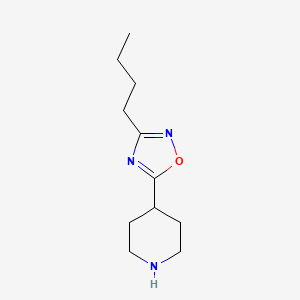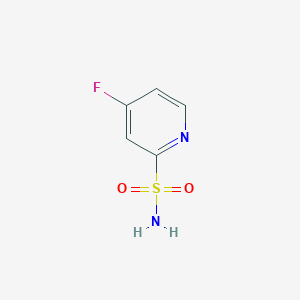
4-Fluoropyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoropyridine-2-sulfonamide is an organofluorine compound that features a fluorine atom attached to the pyridine ring and a sulfonamide group at the 2-position
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which 4-fluoropyridine-2-sulfonamide belongs, are known to inhibit folate metabolism, which is crucial for bacterial growth .
Mode of Action
Sulfonamides generally act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the synthesis of nucleic acids in bacteria by inhibiting the production of folic acid .
Result of Action
As a sulfonamide, it is likely to result in the inhibition of bacterial growth by interfering with the synthesis of nucleic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2-sulfonamide typically involves the fluorination of pyridine derivatives followed by sulfonamide formation. One common method is the direct fluorination of pyridine using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450–500°C) to yield fluoropyridine derivatives . The sulfonamide group can then be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by sulfonamide formation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoropyridine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products:
- Substituted pyridines
- Oxidized sulfonamides
- Coupled aromatic compounds
Aplicaciones Científicas De Investigación
4-Fluoropyridine-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential antibacterial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Comparación Con Compuestos Similares
2-Fluoropyridine: Lacks the sulfonamide group, making it less versatile in biological applications.
4-Chloropyridine-2-sulfonamide: Similar structure but with a chlorine atom instead of fluorine, resulting in different reactivity and properties.
Sulfonimidates: Sulfur-containing compounds with different oxidation states and applications.
Uniqueness: 4-Fluoropyridine-2-sulfonamide is unique due to the presence of both fluorine and sulfonamide groups, which confer distinct chemical and biological properties. The fluorine atom enhances stability and reactivity, while the sulfonamide group provides versatility in forming various derivatives and interacting with biological targets.
Propiedades
IUPAC Name |
4-fluoropyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKYVOBYJZIBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate](/img/structure/B2631340.png)
![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)
![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)
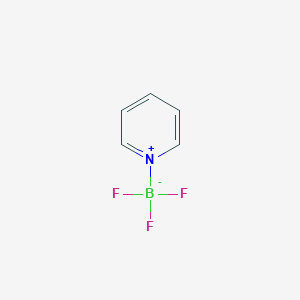
![3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2631346.png)
![tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2631348.png)
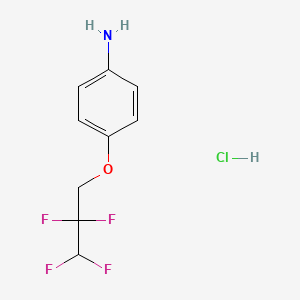
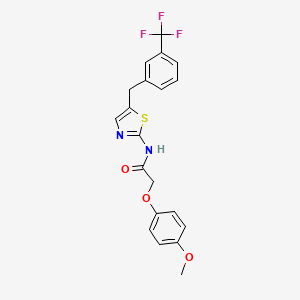
![3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2631353.png)

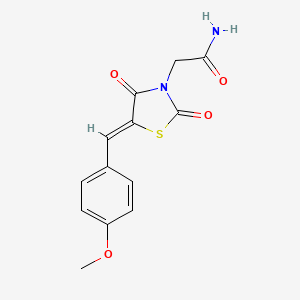
![N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)prop-2-enamide](/img/structure/B2631357.png)
